Ácido 14-hidroxitetradecanoico

Descripción general

Descripción

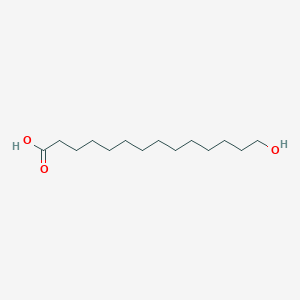

14-Hydroxytetradecanoic acid is an omega-hydroxy-long-chain fatty acid that is myristic (tetradecanoic) acid substituted at position 14 by a hydroxy group . It is functionally related to a tetradecanoic acid and is a conjugate acid of a 14-hydroxymyristate .

Synthesis Analysis

The synthesis of deuterium labeled 11- and 12-hydroxytetradecanoic acids to study a (11E) desaturase in the moth Spodoptera littoralis is reported . [14,14,14-2H3] 12-hydroxytetradecanoic acid was synthesized in four steps from 11-iodo-1-undecene in 49% overall yield . Deuterium was introduced by reaction of an epoxy ester with (CD3)2CuLi .

Molecular Structure Analysis

The molecular formula of 14-Hydroxytetradecanoic acid is C14H28O3 . The IUPAC name is 14-hydroxytetradecanoic acid . The InChI is 1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14 (16)17/h15H,1-13H2, (H,16,17) . The InChIKey is JOSXCARTDOQGLV-UHFFFAOYSA-N . The Canonical SMILES is C (CCCCCCC (=O)O)CCCCCCO .

Physical And Chemical Properties Analysis

The molecular weight of 14-Hydroxytetradecanoic acid is 244.37 g/mol . The computed properties include XLogP3 of 3.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 13 . The Exact Mass is 244.20384475 g/mol .

Aplicaciones Científicas De Investigación

Investigación Bioquímica

El ácido 14-hidroxitetradecanoico es un ácido graso con un grupo hidroxilo . Se utiliza en la investigación bioquímica debido a su estructura y propiedades únicas .

Inhibición del crecimiento celular

Se ha demostrado que tiene un efecto inhibitorio sobre el crecimiento de las células MCF-7 . MCF-7 es un tipo de línea celular de cáncer de mama ampliamente estudiada, y la capacidad del ácido 14-hidroxitetradecanoico para inhibir su crecimiento sugiere aplicaciones potenciales en la investigación del cáncer .

Determinación de la estructura química

La estructura química del ácido 14-hidroxitetradecanoico se puede determinar por hidrólisis, seguida de cromatografía de gases y espectrometría de masas . Esto lo hace útil en química analítica para estudiar estructuras y reacciones de ácidos grasos .

Ingeniería Metabólica

En un estudio, Candida tropicalis con doble deleción de los genes FAO y POX pudo acumular ácidos grasos ω-hidroxilados, incluido el ácido 14-hidroxitetradecanoico . Esto sugiere que el ácido 14-hidroxitetradecanoico podría utilizarse en la ingeniería metabólica para producir ácidos grasos ω-hidroxilados .

Material biodegradable

El ácido graso ω-hidroxilado (ω-HFAs), incluido el ácido 14-hidroxitetradecanoico, es un material biodegradable ideal, verde, seguro, no tóxico y con buena biocompatibilidad . Es ampliamente utilizado en la industria química, la alimentación y la farmacia <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024"

Safety and Hazards

The safety data sheet suggests avoiding breathing mist, gas or vapours . It is also recommended to avoid contact with skin and eyes . Personal protective equipment should be used and chemical impermeable gloves should be worn . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

14-Hydroxytetradecanoic acid is a fatty acid with a hydroxyl group . It has been shown to have an inhibitory effect on the growth of MCF-7 cells , which are a commonly used human breast cancer cell line. This suggests that the primary targets of 14-Hydroxytetradecanoic acid could be cellular components or pathways that are essential for the proliferation of these cells.

Mode of Action

Its inhibitory effect on mcf-7 cell growth suggests that it may interact with its targets in a way that disrupts normal cell cycle progression or survival

Biochemical Pathways

14-Hydroxytetradecanoic acid is found in suberin, a waxy substance that forms the protective outer layer of plant cells . Suberin is composed mainly of fatty acids and fatty alcohols, which are modified by the addition of a hydroxyl group to one or more carbons in their chain . Therefore, the biochemical pathways affected by 14-Hydroxytetradecanoic acid may be related to lipid metabolism and cell membrane composition.

Result of Action

The primary known result of 14-Hydroxytetradecanoic acid’s action is the inhibition of MCF-7 cell growth . This suggests that it may have potential therapeutic applications in conditions characterized by uncontrolled cell proliferation, such as cancer.

Propiedades

IUPAC Name |

14-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-13H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSXCARTDOQGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169396 | |

| Record name | Tetradecanoic acid, 14-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17278-74-9 | |

| Record name | 14-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17278-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 14-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 14-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 14-Hydroxytetradecanoic acid?

A1: 14-Hydroxytetradecanoic acid has been identified in the leaf wax of Colorado spruce (Picea pungens) []. Unlike other conifer waxes, which are believed to have linear etholide structures, the wax in Colorado spruce leaves, containing 14-Hydroxytetradecanoic acid, is thought to have a cyclic structure []. This unique structural characteristic could influence the properties and potential applications of the compound.

Q2: Can 14-Hydroxytetradecanoic acid be produced through engineered organisms?

A2: Yes, research has shown that the diploid yeast Candida tropicalis can be genetically engineered to produce commercially viable yields of 14-Hydroxytetradecanoic acid []. By deleting 16 genes and reintegrating a specific P450 enzyme, researchers achieved volumetric yields exceeding 150 g/L using methyl myristate as a substrate []. This breakthrough paves the way for sustainable and scalable production of this valuable compound.

Q3: What are the potential applications of 14-Hydroxytetradecanoic acid in material science?

A3: 14-Hydroxytetradecanoic acid serves as a precursor to poly(14-hydroxytetradecanoic acid), a biobased polymer with promising material properties []. This polymer, synthesized using Ti(C3H7O)4 as a catalyst, exhibits a melting temperature (Tm) of 96°C and a weight-average molecular weight (Mw) of 160,000 with a polydispersity index (PDI) of 2.3 []. Tensile tests on compression-molded samples revealed a Young’s modulus of 419 ± 20 MPa and an elongation to break of 729 ± 21% []. These properties suggest potential applications in various fields, including packaging, textiles, and biomedical devices.

Q4: Are there any known biological activities associated with 14-Hydroxytetradecanoic acid?

A4: While research on the biological activities of 14-Hydroxytetradecanoic acid itself is limited, it features as a component in a novel bufadienolide conjugate found in the ovary of the giant toad, Bufo marinus []. This conjugate, 11α,19-dihydroxytelocinobufagin-3-(14-hydroxytetradecanoic acid) ester, along with two other related conjugates, has been shown to be a potent inhibitor of Na+, K+-ATPase []. Although their exact function remains unknown, these conjugates might play a role in the development and differentiation of toad oocytes []. This finding suggests that further investigation into the biological activities of 14-Hydroxytetradecanoic acid, both as a free fatty acid and as a component of more complex molecules, is warranted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)